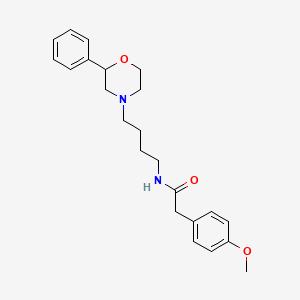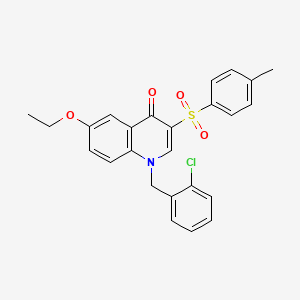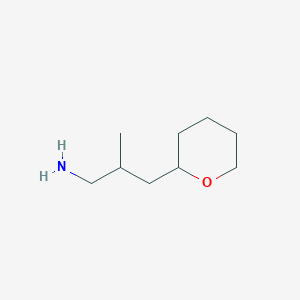
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide, also known as MPBA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPBA belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs) and has been shown to exhibit antidepressant and anxiolytic effects.
Mechanism of Action
The exact mechanism of action of 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide is not fully understood, but it is believed to act by inhibiting the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, anxiety, and other physiological processes. By increasing the availability of serotonin in the brain, this compound is thought to enhance serotonin signaling and alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in animal models, including increased levels of serotonin and dopamine in the brain, reduced levels of cortisol (a stress hormone), and enhanced neurogenesis (the growth of new neurons). This compound has also been shown to improve cognitive function and memory retention in animal models.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for serotonin reuptake inhibition. However, this compound also has several limitations, including its poor solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide, including further investigation of its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in human clinical trials. Additionally, there is a need for more studies on the safety and efficacy of this compound, as well as its potential interactions with other drugs and medications. Overall, this compound represents a promising avenue for the development of novel antidepressant and anxiolytic drugs, and further research is needed to fully understand its potential therapeutic benefits.
Synthesis Methods
The synthesis of 2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide involves several steps, starting with the reaction between 4-methoxyphenylacetic acid and 4-(2-phenylmorpholino)butylamine to form the intermediate product, this compound. The intermediate product is then subjected to further purification to obtain the final product, this compound. The synthesis method of this compound has been thoroughly studied, and several modifications have been proposed to enhance the yield and purity of the final product.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(4-(2-phenylmorpholino)butyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. It has been shown to exhibit antidepressant and anxiolytic effects in animal models and has been suggested as a potential alternative to traditional antidepressants. This compound has also been investigated for its potential neuroprotective effects and has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3/c1-27-21-11-9-19(10-12-21)17-23(26)24-13-5-6-14-25-15-16-28-22(18-25)20-7-3-2-4-8-20/h2-4,7-12,22H,5-6,13-18H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQKIFDAXPTOLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethoxy]-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2910815.png)
![Methyl 6-acetyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2910818.png)



![N-(5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-yl)cyclopropanecarboxamide](/img/structure/B2910825.png)

![N-(1-cyanocyclopentyl)-2-[4-[furan-2-ylmethyl(methyl)sulfamoyl]-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B2910829.png)
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2910830.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2910831.png)
![2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2910832.png)

![N-(4-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2910834.png)